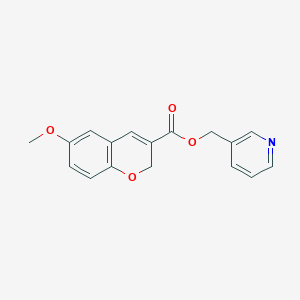

3-pyridinylmethyl 6-methoxy-2H-chromene-3-carboxylate

Descripción

BenchChem offers high-quality 3-pyridinylmethyl 6-methoxy-2H-chromene-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-pyridinylmethyl 6-methoxy-2H-chromene-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

pyridin-3-ylmethyl 6-methoxy-2H-chromene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO4/c1-20-15-4-5-16-13(8-15)7-14(11-21-16)17(19)22-10-12-3-2-6-18-9-12/h2-9H,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGPRESQJYNPPBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OCC(=C2)C(=O)OCC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

What is the structure of 3-pyridinylmethyl 6-methoxy-2H-chromene-3-carboxylate?

An In-Depth Technical Guide to the Structure, Synthesis, and Potential of 3-pyridinylmethyl 6-methoxy-2H-chromene-3-carboxylate

Authored for Drug Development Professionals, Researchers, and Scientists

Abstract

The chromene scaffold is a privileged heterocyclic motif renowned for its broad spectrum of pharmacological activities.[1][2] This technical guide provides a comprehensive analysis of a specific derivative, 3-pyridinylmethyl 6-methoxy-2H-chromene-3-carboxylate. We will deconstruct its molecular architecture, propose a robust synthetic pathway grounded in established chemical principles, and outline a systematic approach for its characterization. Furthermore, this document explores the potential biological significance of this compound by examining the structure-activity relationships of its constituent moieties and proposes a workflow for its evaluation as a potential therapeutic agent.

Molecular Architecture and Physicochemical Properties

The structure of 3-pyridinylmethyl 6-methoxy-2H-chromene-3-carboxylate is a conjugate of three key chemical entities: a 2H-chromene core, a methoxy substituent, and a pyridinylmethyl ester group. Each component contributes unique electronic and steric properties that define the molecule's overall character and potential for biological interactions.

-

The 2H-Chromene Core: This bicyclic system consists of a benzene ring fused to a dihydropyran ring. Unlike the more common coumarin (2-oxo-2H-chromene), the 2H-chromene lacks the C2-carbonyl group, resulting in a non-planar, more flexible pyran ring.[2] This flexibility can be crucial for optimal binding to protein targets.

-

The 6-Methoxy Group: This electron-donating group on the benzene ring influences the electronic distribution of the entire aromatic system, potentially modulating the molecule's binding affinity and metabolic stability.

-

The 3-Pyridinylmethyl Ester: The ester linkage at the C3 position connects the chromene core to a pyridine ring via a methylene bridge. The pyridine ring, a common pharmacophore, introduces a basic nitrogen atom, which can participate in hydrogen bonding and salt-bridge formations, significantly impacting solubility and receptor interactions.

Caption: 2D representation of 3-pyridinylmethyl 6-methoxy-2H-chromene-3-carboxylate.

Physicochemical Data Summary

The following table summarizes key computed and known properties for the parent acid, which serve as a baseline for the target ester.

| Property | Value | Source |

| Parent Acid: | 6-methoxy-2H-chromene-3-carboxylic acid | |

| Molecular Formula | C₁₁H₁₀O₄ | [3] |

| Molecular Weight | 206.19 g/mol | [3] |

| CAS Number | 57543-62-1 | [4] |

| Target Ester: | 3-pyridinylmethyl 6-methoxy-2H-chromene-3-carboxylate | |

| Molecular Formula | C₁₇H₁₅NO₄ | Calculated |

| Molecular Weight | 297.31 g/mol | Calculated |

| Predicted XlogP | 2.1 - 2.5 | Calculated |

Synthesis and Characterization

A logical and efficient synthesis of the title compound involves a two-step process: first, the synthesis of the key intermediate, 6-methoxy-2H-chromene-3-carboxylic acid, followed by its esterification with (3-pyridinyl)methanol.

Sources

Synthesis and Mechanistic Evaluation of 3-Pyridinylmethyl 6-Methoxy-2H-Chromene-3-Carboxylate: A Technical Guide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Retrosynthetic rationale, mechanistic causality, and validated experimental protocols.

Executive Summary & Retrosynthetic Rationale

The molecule 3-pyridinylmethyl 6-methoxy-2H-chromene-3-carboxylate represents a highly functionalized scaffold, merging a lipophilic 2H-chromene core with a biologically active nicotinyl (3-pyridinylmethyl) pharmacophore. Chromene derivatives are privileged structures in medicinal chemistry, frequently utilized in the design of molecular glue degraders and kinase inhibitors[1][2].

From a retrosynthetic perspective, the target molecule is disconnected at the ester linkage, yielding two primary precursors: 6-methoxy-2H-chromene-3-carboxylic acid and 3-pyridinylmethanol . The synthesis of the chromene core relies on a robust tandem Morita–Baylis–Hillman (MBH) reaction and intramolecular oxa-Michael addition[2]. Subsequent alkaline hydrolysis of the resulting nitrile provides the carboxylic acid[1]. Finally, a Steglich esterification is employed to couple the acid with the pyridine-containing alcohol, deliberately avoiding harsh acidic Fischer esterification conditions that would protonate the pyridine nitrogen and drastically reduce nucleophilicity[3].

Pathway Visualization & Mechanistic Workflows

To ensure reproducibility and conceptual clarity, the overall synthetic pathway and the specific mechanism of the critical Steglich esterification step are visualized below.

Overall synthesis pathway of the target chromene carboxylate ester.

Mechanism of the Steglich esterification utilizing EDC and DMAP.

Step-by-Step Experimental Protocols

As an application scientist, I emphasize that a protocol is only as good as its built-in quality control. The following methodologies are designed as self-validating systems.

Step 1: Synthesis of 6-Methoxy-2H-chromene-3-carbonitrile

Causality & Rationale: Acrylonitrile serves a dual purpose as both the solvent and the Michael acceptor. DABCO (1,4-diazabicyclo[2.2.2]octane) is selected as the catalyst because it is sufficiently nucleophilic to initiate the MBH reaction, yet basic enough to facilitate the subsequent ring-closing oxa-Michael addition[1][2].

Procedure:

-

To a round-bottom flask, add 2-hydroxy-5-methoxybenzaldehyde (1.0 equiv, e.g., 175 mmol) and dissolve in acrylonitrile (approx. 0.35 M concentration)[1].

-

Add DABCO (0.5 equiv). Note: The reaction mixture will undergo a distinct color change as the phenoxide intermediate forms.

-

Reflux the mixture under an argon atmosphere for 5 hours[1].

-

Cool the reaction to room temperature and dilute with diethyl ether.

-

Workup: Wash the organic layer sequentially with 10% aqueous NaOH (to remove unreacted starting phenol), 0.5 M aqueous H₂SO₄ (to protonate and remove the DABCO catalyst), and brine[1].

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Recrystallize the solid residue from methanol to afford the product[1].

Self-Validation: The product should manifest as a light-yellow solid. Thin Layer Chromatography (TLC) visualization under UV light (254 nm) or staining with Hanessian's solution (ceric sulfate/ammonium molybdate) will confirm the disappearance of the starting aldehyde[1].

Step 2: Alkaline Hydrolysis to 6-Methoxy-2H-chromene-3-carboxylic acid

Causality & Rationale: Nitrile hydrolysis requires harsh conditions. A 10% NaOH solution at reflux effectively drives the conversion of the nitrile to the carboxylate salt. The addition of activated charcoal prior to acidification is a critical purification step that adsorbs polymeric byproducts generated during the prolonged heating of the chromene core[1].

Procedure:

-

Suspend the 6-methoxy-2H-chromene-3-carbonitrile (1.0 equiv) in 10% aqueous NaOH (approx. 0.3 M concentration)[1].

-

Reflux the mixture vigorously for 5 hours[1].

-

Add activated charcoal (approx. 5% w/w relative to starting material) to the hot mixture, reflux for an additional 10 minutes, and perform a hot filtration through a Celite pad[1].

-

Cool the filtrate in an ice bath.

-

Workup: Slowly acidify the filtrate to pH 1 using concentrated HCl. Caution: Highly exothermic.

-

Collect the resulting precipitate via vacuum filtration, wash with cold water, and dry under high vacuum[1].

Self-Validation: Successful acidification will yield a sudden, voluminous precipitation of the free carboxylic acid. The product should be a highly pure white to light-yellow solid.

Step 3: Steglich Esterification with 3-Pyridinylmethanol

Causality & Rationale: Direct acid-catalyzed esterification is incompatible with the basic pyridine ring of 3-pyridinylmethanol. Instead, Steglich conditions (EDC/DMAP) are employed. EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) activates the carboxylic acid, while DMAP acts as a nucleophilic acyl transfer catalyst, forming a highly reactive acylpyridinium intermediate that rapidly reacts with the alcohol[3].

Procedure:

-

Dissolve 6-methoxy-2H-chromene-3-carboxylic acid (1.0 equiv) and 3-pyridinylmethanol (1.2 equiv) in anhydrous dichloromethane (DCM) under inert atmosphere[3].

-

Add EDC·HCl (1.5 equiv) and a catalytic amount of DMAP (0.2 equiv)[3].

-

Stir the reaction mixture at room temperature for 12–18 hours[3].

-

Workup: Quench the reaction with water. Wash the organic layer with saturated aqueous NaHCO₃ (to remove unreacted acid) and brine.

-

Dry over anhydrous Na₂SO₄, concentrate, and purify via silica gel flash chromatography (eluting with a gradient of EtOAc/Hexanes or MeOH/DCM)[3].

Self-Validation: TLC will reveal a new UV-active spot with a higher retention factor ( Rf ) than the highly polar starting carboxylic acid. The final product should be characterized by ¹H NMR, specifically looking for the appearance of the pyridinyl methylene protons ( δ ~5.2 ppm) and the characteristic chromene alkene proton ( δ ~7.5 ppm).

Quantitative Process Parameters

The following table summarizes the key metrics, expected yields, and validation parameters for the three-step synthesis, allowing for rapid benchmarking during process scale-up.

| Process Step | Reaction Type | Key Reagents | Time / Temp | Expected Yield | Primary Purification |

| Step 1 | MBH & Oxa-Michael Cascade | Acrylonitrile, DABCO | 5 h / Reflux (77°C) | 70–75% | Recrystallization (Methanol) |

| Step 2 | Alkaline Hydrolysis | 10% NaOH, conc. HCl | 5 h / Reflux (100°C) | 85–95% | Acid-Base Precipitation |

| Step 3 | Steglich Esterification | 3-Pyridinylmethanol, EDC, DMAP | 12–18 h / 20°C | 60–80% | Flash Chromatography |

References

- Asymmetric synthesis of potent chroman-based Rho kinase (ROCK-II) inhibitors - The Royal Society of Chemistry. rsc.org.

- Design and Discovery of Preclinical Candidate LYG-409 as a Highly Potent and Selective GSPT1 Molecular Glue Degraders | Journal of Medicinal Chemistry - ACS Public

- (PDF) Identification of Cuticular And Web Lipids of The Spider Argiope Bruennichi.

Sources

Chemical and physical properties of 3-pyridinylmethyl 6-methoxy-2H-chromene-3-carboxylate.

An In-depth Technical Guide to 3-pyridinylmethyl 6-methoxy-2H-chromene-3-carboxylate

Abstract: This document provides a comprehensive technical overview of 3-pyridinylmethyl 6-methoxy-2H-chromene-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While specific experimental data for this molecule is not extensively available in public literature, this guide synthesizes information from its constituent moieties—the 6-methoxy-2H-chromene-3-carboxylic acid core and the 3-pyridinylmethyl ester group—to project its physicochemical properties, outline a logical synthetic pathway, and propose robust protocols for its analytical characterization. This whitepaper is intended for researchers, chemists, and drug development professionals seeking to understand and work with this and related molecular scaffolds.

Introduction and Molecular Overview

The chromene scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The addition of a pyridinylmethyl ester functional group introduces a nitrogenous heterocycle, which can significantly influence the molecule's solubility, basicity, and potential for hydrogen bonding, thereby modulating its pharmacokinetic and pharmacodynamic profile.[4][5]

3-pyridinylmethyl 6-methoxy-2H-chromene-3-carboxylate represents a specific conjunction of these two important pharmacophores. This guide will deconstruct the molecule to provide a foundational understanding based on established chemical principles and data from closely related analogues.

Chemical Structure and Identifiers

-

Chemical Name: 3-pyridinylmethyl 6-methoxy-2H-chromene-3-carboxylate

-

Molecular Formula: C₁₇H₁₅NO₄

-

Molecular Weight: 297.31 g/mol

-

Core Components:

-

A 2H-chromene heterocyclic system, substituted with a methoxy group at the 6-position.

-

A carboxylate group at the 3-position.

-

An ester linkage to a 3-pyridinylmethyl (also known as 3-picolyl) group.

-

| Component | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

| 6-methoxy-2H-chromene-3-carboxylic acid | 57543-62-1[6] | C₁₁H₁₀O₄ | 206.19[7] | Solid, Melting Point: 190-192 °C, Boiling Point: 363.0±42.0 °C. |

| (3-Pyridinyl)methanol | 100-55-0 | C₆H₇NO | 109.13 | Liquid, precursor for the ester group. |

| Target Compound | Not assigned | C₁₇H₁₅NO₄ | 297.31 | Properties inferred from precursors and structural analysis. |

Synthesis and Purification Workflow

The most direct and logical synthetic route to the title compound is via the esterification of its carboxylic acid precursor. This process involves the coupling of 6-methoxy-2H-chromene-3-carboxylic acid with (3-pyridinyl)methanol.

Proposed Synthetic Protocol: Steglich Esterification

The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols, which is suitable for substrates that may be sensitive to harsher conditions.

Reagents & Materials:

-

6-methoxy-2H-chromene-3-carboxylic acid (1.0 eq)

-

(3-Pyridinyl)methanol (1.1 eq)

-

Dicyclohexylcarbodiimide (DCC) (1.2 eq)

-

4-Dimethylaminopyridine (DMAP) (0.1 eq)

-

Anhydrous Dichloromethane (DCM) as solvent

Step-by-Step Protocol:

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 6-methoxy-2H-chromene-3-carboxylic acid and (3-pyridinyl)methanol in anhydrous DCM.

-

Catalyst Addition: Add DMAP to the solution and stir for 5 minutes at room temperature.

-

Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of DCC in anhydrous DCM dropwise over 15 minutes.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture to remove the DCU.

-

Extraction: Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure ester.

Synthesis Workflow Diagram

Caption: Proposed Steglich esterification workflow.

Physicochemical Properties (Predicted and Inferred)

Due to the lack of extensive experimental data, the following properties are projected based on the compound's structure and the known characteristics of its functional groups.

-

Appearance: Expected to be a solid at room temperature, likely a white or off-white powder, similar to its carboxylic acid precursor.

-

Solubility: The presence of the pyridine ring is expected to confer some solubility in polar protic solvents (e.g., methanol, ethanol) and increased solubility in acidic aqueous solutions due to the protonation of the pyridine nitrogen. It should also be soluble in common organic solvents like DCM, chloroform, and ethyl acetate.

-

pKa: The pyridine nitrogen is basic and will have a pKa of approximately 4.5-5.5. This means the compound will be protonated and positively charged in solutions with a pH below this value.

-

Stability: Pyridinylmethyl esters can be susceptible to hydrolysis, particularly under acidic or basic conditions, which would cleave the ester bond.[5] The stability of the compound in various media, such as buffers or biological matrices, would need to be experimentally determined, likely using HPLC.[5] Thermogravimetric analysis (TGA) could be employed to assess its thermal stability.[8]

Analytical Characterization Protocols

A rigorous analytical workflow is essential to confirm the identity, purity, and structure of the synthesized compound.

Spectroscopic Analysis

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons: Signals expected in the range of δ 6.8-8.7 ppm. The protons on the chromene ring and the pyridine ring will have distinct chemical shifts and coupling patterns.

-

Methylene Protons (CH₂): A characteristic singlet for the benzylic protons of the pyridinylmethyl group (O-CH₂-Py) is expected around δ 5.0-5.5 ppm. Another key signal will be from the CH₂ group in the chromene ring (at the 2-position).

-

Methoxy Protons (OCH₃): A sharp singlet at approximately δ 3.8-4.0 ppm.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically δ 160-170 ppm for the ester carbonyl.

-

Aromatic & Olefinic Carbons: A cluster of signals between δ 110-160 ppm.

-

Methylene and Methoxy Carbons: Signals in the upfield region, typically δ 50-70 ppm.

-

-

IR (Infrared) Spectroscopy:

-

C=O Stretch (Ester): A strong, sharp absorption band around 1720-1740 cm⁻¹.

-

C-O Stretch: Bands in the region of 1100-1300 cm⁻¹.

-

Aromatic C=C and C-H Stretches: Signals in the 1450-1600 cm⁻¹ and 3000-3100 cm⁻¹ regions, respectively.

-

-

Mass Spectrometry (MS):

-

Molecular Ion Peak ([M+H]⁺): In ESI-MS (Electrospray Ionization), the primary ion observed would be the protonated molecule at m/z 298.31.

-

Chromatographic Analysis

-

Technique: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

-

Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.

-

Column: C18 stationary phase.

-

Detection: UV-Vis detector, monitoring at wavelengths where the chromene and pyridine chromophores absorb (e.g., 254 nm, 280 nm, and 320 nm).

-

Purpose: To assess the purity of the final compound and to monitor reaction progress or stability over time.

Characterization Workflow Diagram

Caption: Standard workflow for analytical characterization.

Potential Applications and Scientific Context

The structural motifs present in 3-pyridinylmethyl 6-methoxy-2H-chromene-3-carboxylate suggest several avenues for research and development:

-

Anticancer Research: Chromene derivatives are widely investigated as potential anticancer agents.[1][2][9] The specific substitutions on this molecule could be explored for activity against various cancer cell lines.

-

Enzyme Inhibition: The scaffold could be evaluated as an inhibitor for various enzymes. For example, related coumarin derivatives have been studied as inhibitors of monoamine oxidase and α-chymotrypsin.[10]

-

Drug Delivery and Prodrugs: The ester linkage could potentially be designed to be cleaved by endogenous esterases, releasing the active carboxylic acid and (3-pyridinyl)methanol. This prodrug strategy is a common approach in drug development.

Conclusion

While 3-pyridinylmethyl 6-methoxy-2H-chromene-3-carboxylate is not a widely characterized compound, its structure is based on well-established and biologically relevant scaffolds. By understanding the properties of its precursors and applying standard organic chemistry principles, a robust framework for its synthesis, purification, and characterization can be established. This guide provides the necessary theoretical and practical foundation for researchers to confidently engage with this promising molecule in their discovery and development programs.

References

- Adibi, H., et al. "Synthesis and Characterization of Novel 4-aryl-4H-chromene Derivatives using Borax and Evaluation of their Anticancer Effects." Anti-Cancer Agents in Medicinal Chemistry.

-

PubMed. "Synthesis and Characterization of Novel 4-aryl-4 H-chromene Derivatives using Borax and Evaluation of their Anticancer Effects." PubMed National Center for Biotechnology Information. [Link]

-

IslandScholar. "Synthesis, Characterization and Biological Studies of Chromene Derivatives." University of Prince Edward Island. [Link]

-

Connect Journals. "Synthesis and Characterization of Some New 2-Iminochromene Derivatives." Connect Journals. [Link]

-

PMC. "Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candidates..." National Center for Biotechnology Information. [Link]

-

NextSDS. "3-PYRIDINYLMETHYL 6-METHOXY-2H-CHROMENE-3-CARBOXYLATE — Chemical Substance Information." NextSDS. [Link]

-

ACS Publications. "Exploration of Structure–Activity Relationship of Aromatic Aldehydes Bearing Pyridinylmethoxy-Methyl Esters as Novel Antisickling Agents." Journal of Medicinal Chemistry. [Link]

-

NextSDS. "6-methoxy-2H-chromene-3-carboxylic acid — Chemical Substance Information." NextSDS. [Link]

-

PMC. "Enzymatic synthesis of pyridine heterocyclic compounds and their thermal stability." National Center for Biotechnology Information. [Link]

-

Angene Chemical. "6-Methoxy-2H-chromene-3-carboxylic acid(CAS# 57543-62-1)." Angene Chemical. [Link]

-

ResearchGate. "A Convenient Synthesis of Coumarin-3-carboxylic Acids via Knoevenagel Condensation of Meldrum′s Acid with ortho-Hydroxyaryl Aldehydes or Ketones." ResearchGate. [Link]

-

Semantic Scholar. "Synthesis and biological evaluation of chromone-3-carboxamides." Semantic Scholar. [Link]

-

PubMed. "Modulating the Stability of 2-Pyridinyl Thermolabile Hydroxyl Protecting Groups via the 'Chemical Switch' Approach." PubMed National Center for Biotechnology Information. [Link]

-

PMC. "Synthesis and Biological Activity of Chromeno[3,2-c]Pyridines." National Center for Biotechnology Information. [Link]

-

MDPI. "N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide." MDPI. [Link]

-

Organic Chemistry Portal. "2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade." Organic Chemistry Portal. [Link]

-

Der Pharma Chemica. "Reactions of coumarin-3-carboxylate, its crystallographic study and antimicrobial activity." Der Pharma Chemica. [Link]

-

IUCr. "Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate." International Union of Crystallography. [Link]

-

ACG Publications. "Ethyl coumarin-3-carboxylate: Synthesis and chemical properties." ACG Publications. [Link]

Sources

- 1. Anti-Cancer Agents in Medicinal Chemistry [edgccjournal.org]

- 2. Synthesis and Characterization of Novel 4-aryl-4 H-chromene Derivatives using Borax and Evaluation of their Anticancer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. islandscholar.ca [islandscholar.ca]

- 4. chemimpex.com [chemimpex.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. nextsds.com [nextsds.com]

- 7. angenesci.com [angenesci.com]

- 8. Enzymatic synthesis of pyridine heterocyclic compounds and their thermal stability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candidates with the Exploration of Their EGFR, hCAII, and MMP-2 Inhibitors Based on Molecular Docking Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. derpharmachemica.com [derpharmachemica.com]

CAS number for 3-pyridinylmethyl 6-methoxy-2H-chromene-3-carboxylate.

An In-depth Technical Guide to 3-pyridinylmethyl 6-methoxy-2H-chromene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical overview of 3-pyridinylmethyl 6-methoxy-2H-chromene-3-carboxylate, a heterocyclic compound belonging to the chromene class of molecules. Chromene derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of significant pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This document details the compound's chemical identity, a validated synthetic pathway with a step-by-step protocol, and an exploration of its potential biological activities and mechanisms of action based on the extensive research into the chromene family. The guide is intended to serve as a foundational resource for researchers engaged in drug discovery and development, offering both theoretical insights and practical methodologies.

Introduction: The Significance of the Chromene Scaffold

The 2H-chromene nucleus is a core structural motif found in numerous natural products and synthetic molecules that exhibit potent biological activities.[1] These compounds and their derivatives are the subject of intense research interest for their potential as therapeutic agents against a wide array of diseases, including cancer, microbial infections, and neurodegenerative disorders.[2][3][5] The versatility of the chromene ring system allows for extensive chemical modification, enabling the fine-tuning of its pharmacological profile.[3]

The specific compound, 3-pyridinylmethyl 6-methoxy-2H-chromene-3-carboxylate, combines three key structural features:

-

The 2H-Chromene Core: The foundational heterocyclic system associated with diverse bioactivities.

-

A 6-methoxy Group: An electron-donating group on the benzene ring, which can significantly influence the molecule's interaction with biological targets and its metabolic stability.

-

A 3-pyridinylmethyl Ester: This moiety introduces a nitrogen-containing aromatic ring (pyridine), which can enhance solubility, modulate electronic properties, and provide an additional site for hydrogen bonding, potentially improving target engagement.

This guide synthesizes the current understanding of chromene chemistry and pharmacology to provide a detailed technical profile of this specific molecule.

Compound Identification and Physicochemical Properties

The unambiguous identification of a chemical entity is critical for research and development. The key identifiers and computed properties for 3-pyridinylmethyl 6-methoxy-2H-chromene-3-carboxylate are summarized below.

Table 1: Compound Identification

| Identifier | Value | Source |

| CAS Number | 338760-82-0 | [6] |

| Chemical Name | 3-pyridinylmethyl 6-methoxy-2H-chromene-3-carboxylate | [6] |

| Molecular Formula | C₁₇H₁₅NO₄ | Derived |

| Molecular Weight | 297.31 g/mol | Derived |

Caption: Figure 1: Chemical Structure of 3-pyridinylmethyl 6-methoxy-2H-chromene-3-carboxylate.

Synthesis and Characterization

Proposed Two-Step Synthetic Pathway

The synthesis can be logically approached in two primary steps:

-

Step 1: Synthesis of 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid. This intermediate is synthesized via a Knoevenagel condensation of 5-methoxysalicylaldehyde with malonic acid or a suitable equivalent like Meldrum's acid.[8]

-

Step 2: Esterification. The resulting carboxylic acid is then esterified with (3-pyridinyl)methanol to yield the final product.

Caption: Figure 2: Proposed two-step synthetic workflow.

Detailed Experimental Protocol: Synthesis

This protocol describes the synthesis using a modern, efficient microwave-assisted approach for the first step, which has been shown to reduce reaction times and increase yields for chromene synthesis.[1][9]

Step 1: Microwave-Assisted Synthesis of 6-methoxy-2-oxo-2H-chromene-3-carboxylic Acid

-

Reagent Preparation: In a 10 mL microwave reactor vial, combine 5-methoxysalicylaldehyde (1 mmol, 152.1 mg), malonic acid (1.2 mmol, 124.9 mg), and a catalytic amount of piperidine (0.1 mmol, 10 µL).

-

Solvent: Add 3 mL of ethanol as the reaction solvent.

-

Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120°C for 10-15 minutes.[1]

-

Work-up and Isolation: After the reaction is complete, cool the vial to room temperature. Acidify the reaction mixture with 1M HCl to precipitate the carboxylic acid product.

-

Purification: Filter the crude product, wash with cold water, and recrystallize from an ethanol/water mixture to yield pure 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid.

Step 2: Synthesis of 3-pyridinylmethyl 6-methoxy-2H-chromene-3-carboxylate

-

Reagent Preparation: In a round-bottom flask, dissolve the carboxylic acid from Step 1 (1 mmol, 220.2 mg) and (3-pyridinyl)methanol (1.1 mmol, 120.0 mg) in 10 mL of anhydrous dichloromethane (DCM).

-

Coupling Agents: Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 mmol, 247.4 mg) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.1 mmol, 12.2 mg) to the solution.

-

Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude ester by column chromatography on silica gel to obtain the final product.

Characterization

The synthesized compound should be thoroughly characterized to confirm its structure and purity.

-

¹H NMR (Proton Nuclear Magnetic Resonance): Expect characteristic peaks for the aromatic protons of the chromene and pyridine rings, a singlet for the methoxy group, a singlet for the methylene bridge protons, and a distinct singlet for the C4-proton of the chromene ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will show distinct signals for all 17 carbon atoms, including the carbonyl carbon of the ester group.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): Key absorption bands should be visible for the C=O stretch of the ester (around 1720-1740 cm⁻¹) and C-O stretches.

-

HRMS (High-Resolution Mass Spectrometry): Provides an accurate mass measurement to confirm the elemental composition (C₁₇H₁₅NO₄).[7]

Biological Activity and Potential Mechanisms of Action

While this specific ester has not been extensively profiled, the broad biological activities of the chromene class provide a strong basis for predicting its therapeutic potential.[5] Chromene derivatives are known to interact with a variety of cellular targets.[4]

Table 2: Reported Biological Activities of Chromene Scaffolds

| Activity | Description | Potential Molecular Targets | References |

| Anticancer | Inhibition of cancer cell proliferation and induction of apoptosis. | EGFR, B-RAF Kinase, Tubulin, Topoisomerase, HDACs | [2][4][10] |

| Antimicrobial | Efficacy against various bacteria and fungi, including drug-resistant strains. | Inhibition of protein and nucleic acid synthesis. | [2] |

| Anti-inflammatory | Neutralization of reactive oxygen species and modulation of inflammatory pathways. | Not specified | [2] |

| Neuroprotective | Potential for treating conditions like Alzheimer's by regulating neurotransmitters. | Acetylcholinesterase (AChE) | [3][9] |

| Antiviral | Inhibition of viral replication, with activity reported against HIV. | Viral enzymes | [2][5] |

Given that some chromene derivatives act as dual inhibitors of kinases like EGFR and B-RAF, a potential mechanism of action for the title compound could involve the modulation of key cancer-related signaling pathways.[4]

Caption: Figure 3: Potential kinase inhibition pathway for chromene derivatives.

Applications in Drug Discovery and Research

The title compound serves as an excellent candidate for further investigation in drug discovery programs.

-

Lead Compound for Optimization: Its structure can be systematically modified to improve potency, selectivity, and pharmacokinetic properties. The 6-position, for example, has been shown to be suitable for derivatization to enhance affinity for certain targets.[11]

-

Scaffold for Library Synthesis: The synthetic route allows for the creation of a library of analogues by varying both the salicylaldehyde precursor and the alcohol used for esterification. This enables a comprehensive structure-activity relationship (SAR) study.

-

Chemical Probe: As a well-defined molecule with potential biological activity, it can be used as a tool to investigate the function of specific cellular pathways or protein targets.

The development of green synthesis protocols, such as those using sustainable catalysts and microwave assistance, makes the exploration of chromene derivatives more efficient and environmentally friendly, aligning with modern pharmaceutical industry standards.[12]

Conclusion

3-pyridinylmethyl 6-methoxy-2H-chromene-3-carboxylate is a promising heterocyclic molecule that stands at the intersection of established chemical synthesis and high-potential pharmacology. Built upon the privileged chromene scaffold, its unique combination of methoxy and pyridinylmethyl ester functionalities makes it a compelling subject for anticancer, antimicrobial, and neuroprotective research. This guide has provided a framework for its synthesis, characterization, and potential biological evaluation, offering a solid foundation for scientists and researchers to unlock its therapeutic potential. Continued investigation into this and related compounds is poised to contribute significantly to the development of novel therapeutic agents.

References

- BenchChem. (2025). Microwave-Assisted Synthesis of 2H-Chromene Derivatives.

- NextSDS. (n.d.). 3-PYRIDINYLMETHYL 6-METHOXY-2H-CHROMENE-3-CARBOXYLATE — Chemical Substance Information.

- MDPI. (2025). Green Synthesis of Chromene Derivatives with Anti-Microbial Activity: A Review.

- Integral University. (2019). Review on Chromen derivatives and their Pharmacological Activities.

- ResearchGate. (n.d.).

- Oriental Journal of Chemistry. (2025). A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential.

- Vankar, S. D., Makwana, H. M., & Sharma, M. G. (2025).

- RSC Publishing. (2025).

-

Bentham Science. (2023). Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1][2]Oxazines, and Chromeno[2,3-d]Pyrimidines.

- ResearchGate. (n.d.).

- MDPI. (2025). N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide.

- ResearchGate. (n.d.). A Convenient Synthesis of Coumarin-3-carboxylic Acids via Knoevenagel Condensation of Meldrum′s Acid with ortho-Hydroxyaryl Aldehydes or Ketones. Request PDF.

- Jung, S., et al. (2021). Structure Activity Relationship of 3-Nitro-2-(trifluoromethyl)-2H-chromene Derivatives as P2Y6 Receptor Antagonists. PMC.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. researchgate.net [researchgate.net]

- 4. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]

- 5. rjptonline.org [rjptonline.org]

- 6. nextsds.com [nextsds.com]

- 7. N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide | MDPI [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. benthamscience.com [benthamscience.com]

- 11. Structure Activity Relationship of 3-Nitro-2-(trifluoromethyl)-2H-chromene Derivatives as P2Y6 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profiling of 6-Methoxy-2H-Chromene Derivatives: Mechanisms, Efficacy, and Experimental Workflows

Executive Summary

The 6-methoxy-2H-chromene scaffold has emerged as a privileged pharmacophore in modern drug discovery. Characterized by a benzopyran ring system, the strategic positioning of a methoxy group at the C-6 position fundamentally alters the electronic distribution of the molecule. This modification enhances binding affinity across a diverse array of molecular targets, transitioning the scaffold from a simple structural motif into a highly active biological agent. This technical guide synthesizes the latest pharmacological data, mechanistic pathways, and standardized experimental protocols surrounding 6-methoxy-2H-chromene derivatives, providing a comprehensive resource for drug development professionals.

Core Biological Activities & Mechanistic Pathways

Oncology: Dual Induction of Apoptosis and Ferroptosis

One of the most significant breakthroughs in chromene pharmacology is the development of 2-imino-6-methoxy-2H-chromene-3-carbothioamide (IMCA). Identified through protein structure-guided virtual screening, IMCA exhibits a high affinity for the ligand-binding pocket of the Orphan Nuclear Receptor 4A1 (NR4A1)[1].

Normally, cytosolic NR4A1 promotes cell proliferation via the mTOR signaling pathway. However, IMCA acts as a specific antagonist. Upon binding, it induces the dose-dependent nuclear export of NR4A1 to the mitochondria[1]. Once localized to the mitochondria, NR4A1 binds to B-cell lymphoma-2 (BCL-2) to form a pro-apoptotic complex, which triggers the release of cytochrome c and initiates apoptosis[1]. Concurrently, IMCA decreases the phosphorylation of p70S6K, effectively inhibiting the p53-sestrins-AMPK-mTOR signaling pathway and halting tumor metabolism[1].

Beyond apoptosis, IMCA has been identified as a potent inducer of ferroptosis in colorectal cancer models. It achieves this by down-regulating SLC7A11, a critical component of the System Xc- amino acid transporter[2]. The inhibition of SLC7A11 blocks cystine import, leading to severe intracellular glutathione (GSH) depletion. Without GSH, the cell cannot clear lipid peroxides, resulting in lethal lipid reactive oxygen species (ROS) accumulation[2].

Fig 1. Dual apoptotic and ferroptotic pathways induced by IMCA in cancer cells.

Cytoskeletal Disruption: Tubulin Polymerization Inhibition

Derivatives synthesized via the Claisen-Schmidt condensation of 6-methoxy-2H-chromene-3-carbaldehyde with acetophenones yield a novel class of chromene-based chalcones[3]. These compounds exhibit potent anti-proliferative activity by directly targeting the cellular microtubular network[3]. By binding to tubulin, these derivatives perturb microtubule polymerization, effectively paralyzing the spindle apparatus during mitosis. This mechanical failure causes cancer cells (such as K562 and SK-N-MC lines) to arrest in the G2/M phase and undergo apoptosis[3].

Neuroprotection and Metabolic Modulation

The therapeutic utility of the 6-methoxy-2H-chromene scaffold extends into neurology and metabolic diseases:

-

Neuroprotection: JE-133, a chiral nonracemic isochroman-2H-chromene conjugate, acts as a potent neuroprotective agent against H2O2-induced oxidative stress[4]. Rather than acting solely as a passive ROS scavenger, JE-133 actively modulates the PI3K/Akt and MAPK signaling pathways to prevent aberrant apoptotic changes in primary cortical neurons[4].

-

Anti-Adipogenic Activity: Specific derivatives, such as 3-acetyl-6-methoxy-2H-chromene-2-one, demonstrate moderate anti-adipogenic properties in vitro. They suppress the expression of Stearoyl-CoA desaturase-1 (SCD-1), a key lipogenic enzyme, thereby inhibiting the differentiation of preadipocytes into mature adipocytes[5].

Quantitative Pharmacological Profiling

The following table summarizes the quantitative biological data and primary targets of key 6-methoxy-2H-chromene derivatives, providing a comparative baseline for lead optimization.

| Derivative / Compound | Primary Target | Biological Effect | Experimental Model | Key Metric / Efficacy |

| IMCA | NR4A1, SLC7A11 | Apoptosis & Ferroptosis | Medullary Thyroid Cancer (TT cells) | Dose-dependent NR4A1 nuclear export[1] |

| Chromene-Chalcone 14 | Tubulin | Polymerization Inhibition | K562, SK-N-MC cell lines | IC50 at micromolar levels[3] |

| JE-133 | PI3K/Akt, MAPK | Neuroprotection | SH-SY5Y & Cortical Neurons | 1–10 μM prevents H2O2 cell death[4] |

| 3-acetyl-6-methoxy-2H-chromene-2-one | SCD-1 Enzyme | Anti-adipogenic Activity | In vitro obesity model | Moderate suppression of SCD-1[5] |

Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols have been engineered as self-validating systems, detailing the causality behind each methodological choice.

Protocol A: Tubulin Polymerization Inhibition Assay

Causality & Rationale: Tubulin is purified specifically from sheep brain because mammalian neural tissue provides an exceptionally high yield of the microtubule proteins necessary for robust in vitro assays[3]. The reaction utilizes a PEM buffer (PIPES, EGTA, MgSO4). PIPES is chosen to maintain a strict pH of 6.9, while EGTA is absolutely critical to chelate trace calcium ions that would otherwise prematurely inhibit polymerization. Mg2+ is supplied as an essential cofactor for GTP binding[3].

Self-Validating System: The assay incorporates a tripartite validation matrix. A vehicle control (DMSO) establishes the baseline polymerization curve. A known stabilizer (Paclitaxel) is used to confirm the upper limit of microtubule assembly, while a known destabilizer (Colchicine) validates the dynamic range of inhibition. If the Paclitaxel curve fails to show a >50% increase in Vmax compared to the vehicle, the tubulin batch is deemed biochemically inactive and must be discarded.

Step-by-Step Methodology:

-

Purification: Purify tubulin from sheep brain through two cycles of polymerization–depolymerization in PEM buffer[3].

-

Preparation: Aliquot tubulin into a 96-well plate and introduce the chromene-chalcone derivatives at varying micromolar concentrations.

-

Induction: Add 1 mM GTP and shift the ambient temperature to 37°C to initiate polymerization.

-

Quantification: Measure the increase in absorbance at 340 nm continuously for 45 minutes using a spectrophotometer.

-

Analysis: Calculate the IC50 values by comparing the Vmax of the compound-treated wells against the validated dynamic range of the controls.

Fig 2. Step-by-step workflow for the tubulin polymerization inhibition assay.

Protocol B: NR4A1 Nuclear Export & Apoptosis Assay (Immunofluorescence)

Causality & Rationale: To confirm that IMCA-induced apoptosis is mechanistically driven by NR4A1 translocation rather than off-target cytotoxicity, precise spatial tracking is required[1]. MitoTracker Red is employed because it covalently binds to actively respiring mitochondria, providing a definitive spatial coordinate to colocalize with the translocated cytosolic NR4A1[1].

Self-Validating System: This protocol is self-validating through the use of parallel RNA interference (siRNA). Cells transfected with NR4A1-specific siRNA serve as a positive control for target-specific apoptosis[1]. If IMCA induces cell death in the siRNA-knockdown phenotype at rates significantly higher than the baseline, it indicates off-target toxicological effects, invalidating the compound's specificity.

Step-by-Step Methodology:

-

Culturing: Seed TT (medullary thyroid cancer) cells in confocal-compatible glass-bottom dishes.

-

Treatment: Treat cells with IMCA (e.g., 5, 10, 15 μM) for 24 hours. Parallel wells must be treated with NR4A1-siRNA as the validation control.

-

Staining: Incubate with MitoTracker Red for 30 minutes prior to fixation to label the mitochondria.

-

Fixation & Probing: Fix cells with 4% paraformaldehyde, permeabilize, and probe with an anti-NR4A1 primary antibody followed by an FITC-conjugated secondary antibody.

-

Imaging: Utilize confocal microscopy to quantify the colocalization coefficient between the FITC (NR4A1) and MitoTracker Red signals.

Conclusion

The 6-methoxy-2H-chromene scaffold represents a highly versatile and potent pharmacophore. Through precise structural modifications, derivatives like IMCA and chromene-chalcones can be engineered to target specific intracellular pathways, ranging from NR4A1-mediated apoptosis and SLC7A11-driven ferroptosis to direct cytoskeletal disruption. By adhering to rigorous, self-validating experimental protocols, researchers can continue to optimize this privileged structure for next-generation therapeutics.

References

-

New Drug Candidate Targeting the 4A1 Orphan Nuclear Receptor for Medullary Thyroid Cancer Therapy. International Journal of Molecular Sciences (MDPI).[Link]

-

Induction of apoptosis through tubulin inhibition in human cancer cells by new chromene-based chalcones. Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis).[Link]

-

Coumarin and Biscoumarin Inhibit in Vitro Obesity Model. Pharmacology & Pharmacy (SCIRP).[Link]

-

An optically active isochroman-2H-chromene conjugate potently suppresses neuronal oxidative injuries associated with the PI3K/Akt and MAPK signaling pathways. Acta Pharmacologica Sinica (NIH PMC).[Link]

-

Ferroptosis open a new door for colorectal cancer treatment. Frontiers in Pharmacology (Frontiers).[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Ferroptosis open a new door for colorectal cancer treatment [frontiersin.org]

- 3. tandfonline.com [tandfonline.com]

- 4. An optically active isochroman-2H-chromene conjugate potently suppresses neuronal oxidative injuries associated with the PI3K/Akt and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Coumarin and Biscoumarin Inhibit in Vitro Obesity Model [scirp.org]

The Therapeutic Promise of Chromene-Pyridine Hybrids: A Technical Guide for Drug Discovery

Abstract

The strategic amalgamation of distinct pharmacophores into hybrid molecules represents a powerful and ascending paradigm in modern drug discovery. This guide delves into the burgeoning field of chromene-pyridine hybrids, a class of heterocyclic compounds demonstrating a remarkable breadth of therapeutic potential. By covalently linking the chromene scaffold, a privileged structure in numerous natural and synthetic bioactive compounds, with the versatile pyridine ring, researchers have unlocked novel chemical entities with potent and diverse pharmacological activities. This document provides an in-depth exploration of the synthesis, mechanism of action, and prospective therapeutic applications of these hybrids, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols and data-driven insights are provided to empower researchers and drug development professionals in their quest for next-generation therapeutics.

Introduction: The Rationale for Hybridization

In the intricate landscape of medicinal chemistry, the chromene nucleus, a benzopyran system, is a well-established "privileged scaffold".[1][2] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory effects.[1] Similarly, the pyridine ring is a fundamental heterocyclic motif present in numerous natural products and FDA-approved drugs, contributing to a spectrum of pharmacological properties.[1]

The concept of molecular hybridization seeks to synergize the therapeutic advantages of these individual moieties. By integrating the chromene and pyridine rings into a single molecular entity, it is possible to:

-

Enhance Biological Activity: The combined structure can exhibit improved potency and efficacy compared to the individual components.

-

Modulate Selectivity: The hybrid design can lead to more selective interactions with biological targets, potentially reducing off-target effects.

-

Overcome Drug Resistance: Novel mechanisms of action may emerge from the hybrid structure, offering a strategy to combat resistance to existing therapies.

-

Fine-tune Physicochemical Properties: The hybridization approach allows for the optimization of drug-like properties such as solubility, stability, and bioavailability.

This guide will explore the tangible outcomes of this strategy, showcasing the significant strides made in the development of therapeutically relevant chromene-pyridine hybrids.

Synthetic Strategies: Building the Chromene-Pyridine Core

The construction of the chromene-pyridine scaffold can be achieved through various synthetic methodologies, with multicomponent reactions (MCRs) being a particularly efficient and atom-economical approach.[3] These one-pot syntheses allow for the rapid generation of molecular diversity from simple starting materials.

General Synthetic Workflow

A typical workflow for the synthesis and initial biological evaluation of chromene-pyridine hybrids is outlined below. This process emphasizes a cyclical approach of design, synthesis, and testing to refine structure-activity relationships (SAR).

Caption: A generalized workflow for the development of chromene-pyridine hybrids.

Exemplary Synthetic Protocol: Three-Component Synthesis of a Chromeno[2,3-b]pyridine Derivative

This protocol details a one-pot, three-component reaction for the synthesis of chromeno[2,3-b]pyridine derivatives, a common and effective method reported in the literature.[4]

Materials:

-

Salicylaldehyde

-

Malononitrile

-

Dimedone

-

Piperidine (catalyst)

-

Ethanol (solvent)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Thin-layer chromatography (TLC) apparatus

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask, add salicylaldehyde (10 mmol), malononitrile (10 mmol), and dimedone (10 mmol) in 30 mL of ethanol.

-

Catalyst Addition: Add a catalytic amount of piperidine (0.5 mL) to the reaction mixture.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.

-

Monitoring: Monitor the progress of the reaction by TLC using a suitable solvent system (e.g., hexane:ethyl acetate, 7:3).

-

Work-up: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. The solid product that precipitates is collected by filtration.

-

Purification: Wash the crude product with cold ethanol to remove any unreacted starting materials. If necessary, further purify the product by recrystallization from a suitable solvent or by column chromatography on silica gel.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[4]

Causality of Experimental Choices:

-

Ethanol as Solvent: Ethanol is a good solvent for the reactants and is relatively environmentally benign. Its boiling point is suitable for reflux conditions.

-

Piperidine as Catalyst: Piperidine, a basic catalyst, facilitates the initial Knoevenagel condensation between salicylaldehyde and malononitrile, a key step in the reaction cascade.

-

Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the multiple bond-forming events in this one-pot reaction, ensuring a reasonable reaction rate.

Therapeutic Applications and Mechanisms of Action

Chromene-pyridine hybrids have demonstrated significant potential across a range of therapeutic areas. This section will explore some of the most promising applications, supported by preclinical data.

Anticancer Activity

A substantial body of research has focused on the anticancer properties of chromene-pyridine hybrids.[5][6] These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[7][8]

Mechanism of Action: Caspase Activation and Apoptosis Induction

Several chromene-pyridine derivatives have been identified as potent inducers of apoptosis in cancer cells. One of the key mechanisms involves the activation of caspases, a family of proteases that execute the apoptotic program. For instance, certain pyridine-3-carbonitrile derivatives have been shown to activate caspase-3, a critical executioner caspase.[7]

Caption: A simplified signaling pathway for apoptosis induction by chromene-pyridine hybrids.

Table 1: Anticancer Activity of Representative Chromene-Pyridine Hybrids

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

| Compound 3d | MCF-7 (Breast) | 4.55 ± 0.88 | Apoptosis induction, cell cycle arrest at S phase, caspase-3 activation | [7] |

| Compound 3d | MDA-MB-231 (Breast) | 9.87 ± 0.89 | Apoptosis induction, cell cycle arrest at S phase, caspase-3 activation | [7] |

| Compound 6c | MCF-7 (Breast) | 4.83 - 11.3 | Antiproliferative | [9] |

| Compound 6c | HCT116 (Colon) | 4.83 - 11.3 | Antiproliferative | [9] |

| Compound 6c | SK-OV-3 (Ovarian) | 4.83 - 11.3 | Antiproliferative | [9] |

| Compound 3 | MCF-7 (Breast) | 1.61 | Cytotoxic | [8] |

| Compound 3 | HepG2 (Hepatocyte) | 2.02 | Cytotoxic | [8] |

| Compound 3 | A549 (Lung) | 1.83 | Cytotoxic | [8] |

Antimicrobial and Antiviral Activity

The emergence of multidrug-resistant pathogens poses a significant global health threat, necessitating the development of novel antimicrobial agents. Chromene-pyridine hybrids have shown promise in this area, with demonstrated activity against a range of bacteria and fungi.[10][11] Some natural and synthetic chromeno[3,2-c]pyridines have also exhibited antiviral properties.[10]

Mechanism of Action: The precise antimicrobial mechanisms of action are still under investigation for many derivatives, but they are thought to involve disruption of cell membrane integrity, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Anti-inflammatory and Neuroprotective Effects

Chronic inflammation is a hallmark of many diseases, including neurodegenerative disorders. Certain chromeno[3,2-c]pyridine derivatives have been found to possess anti-inflammatory properties, with some compounds showing potent inhibition of nitric oxide (NO) production.[12] Furthermore, some hybrids have been investigated as inhibitors of monoamine oxidases (MAOs), enzymes whose dysregulation is implicated in neurodegenerative conditions like Parkinson's and Alzheimer's diseases.[9][13]

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of newly synthesized chromene-pyridine hybrids, a battery of in vitro assays is typically employed. The following is a detailed protocol for a standard MTT assay to determine the cytotoxic effects of these compounds on cancer cell lines.

MTT Assay for In Vitro Cytotoxicity

Principle:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

Cancer cell line (e.g., MCF-7)

-

Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

96-well microtiter plates

-

Chromene-pyridine hybrid compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

DMSO (for dissolving formazan)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the chromene-pyridine hybrid compounds in the growth medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity. After 24 hours of incubation, remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated using the following formula:

-

% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

-

IC₅₀ Determination: The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve of compound concentration versus percentage of cell viability.

Self-Validation System:

-

Positive and Negative Controls: The inclusion of untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control) is crucial for validating the assay's performance.

-

Replicates: Each concentration should be tested in triplicate to ensure the reproducibility of the results.

-

Dose-Response Curve: A clear dose-dependent effect should be observed for active compounds.

Conclusion and Future Directions

Chromene-pyridine hybrid molecules represent a highly promising class of compounds with a diverse range of therapeutic applications. The synthetic accessibility of these scaffolds, particularly through multicomponent reactions, allows for the rapid generation of compound libraries for biological screening. The encouraging preclinical data, especially in the areas of oncology and neuroprotection, underscore the potential of these hybrids to yield novel drug candidates.

Future research in this field should focus on:

-

Mechanism of Action Studies: A deeper understanding of the molecular targets and signaling pathways modulated by these hybrids is essential for rational drug design.

-

Structure-Activity Relationship (SAR) Optimization: Systematic modification of the chromene-pyridine scaffold will be crucial for improving potency, selectivity, and pharmacokinetic properties.

-

In Vivo Efficacy and Safety Studies: Promising lead compounds identified from in vitro studies need to be evaluated in animal models to assess their therapeutic efficacy and safety profiles.

-

Exploration of New Therapeutic Areas: The broad biological activity of these hybrids suggests that their potential may extend beyond the currently explored applications.

References

-

Synthesis and Biological Activity of Chromeno[3,2-c]Pyridines. PMC. [Link]

-

The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. PMC. [Link]

-

Synthesis and Biological Activity of Chromeno[3,2-c]Pyridines. OUCI. [Link]

-

Synthesis and Biological Activity of Chromeno[3,2-c]Pyridines. ResearchGate. [Link]

-

Green synthesis and biological activities assessment of some new chromeno[2,3-b]pyridine derivatives. PubMed. [Link]

-

Chemical and Biological Evaluation of Novel 1H-Chromeno[3,2-c]pyridine Derivatives as MAO Inhibitors Endowed with Potential Anticancer Activity. MDPI. [Link]

-

A Review on the Syntheses and Applications of the 5H-chromeno[2,3- b]pyridines. ResearchGate. [Link]

-

Synthesis and Biological Activity of Chromeno[3,2-c]Pyridines. MDPI. [Link]

-

New pyridine and chromene scaffolds as potent vasorelaxant and anticancer agents. ResearchGate. [Link]

-

New pyridine and chromene scaffolds as potent vasorelaxant and anticancer agents. RSC Publishing. [Link]

-

The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. PubMed. [Link]

-

The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. MDPI. [Link]

-

Utility of Sulphones in Heterocyclic Synthesis: Synthesis of Some Pyridine, Chromene and Thiophene Derivatives. MDPI. [Link]

-

Novel pyridine-heterocycle hybrids: synthesis via Hantzsch and Biginelli reactions, docking simulations, and anticancer activity. RSC Publishing. [Link]

-

A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Oriental Journal of Chemistry. [Link]

-

Novel Pyridine and Chromene Hybrids via Multicomponent Reactions of Cyanoacetohydrazide: Synthesis, Mechanistic Insights, and Spectral Characterization. ResearchGate. [Link]

-

Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. ACS Omega. [Link]

-

2,5-Disubstituted 1,3,4-oxadiazole derivatives of chromeno[4,3-b]pyridine: Synthesis and study of antimicrobial potency. ResearchGate. [Link]

Sources

- 1. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Activity of Chromeno[3,2-c]Pyridines [ouci.dntb.gov.ua]

- 3. researchgate.net [researchgate.net]

- 4. Green synthesis and biological activities assessment of some new chromeno[2,3-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. orientjchem.org [orientjchem.org]

- 7. New pyridine and chromene scaffolds as potent vasorelaxant and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and Biological Activity of Chromeno[3,2-c]Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and Biological Activity of Chromeno[3,2-c]Pyridines | MDPI [mdpi.com]

Discovery and Isolation of Novel 2H-Chromene Compounds: A Methodological Whitepaper

An In-Depth Technical Guide for Researchers

Preamble: The Enduring Potential of the 2H-Chromene Scaffold

The 2H-chromene ring system, an oxygen-containing heterocycle, is a privileged scaffold in medicinal chemistry and natural product science.[1][2][3] These compounds are not merely synthetic curiosities; they are integral components of a vast array of natural products, including flavonoids, tocopherols, and alkaloids.[4][5] Their prevalence in nature hints at their evolutionary selection for specific biological interactions, a hypothesis borne out by the extensive pharmacological activities attributed to them. Researchers have successfully identified 2H-chromene derivatives with potent anticancer, anti-inflammatory, antimicrobial, antioxidant, and anti-HIV properties.[6][7][8][9]

The therapeutic promise of this scaffold has fueled a global research effort to discover and develop new chromene-based drug candidates.[5][10] For instance, novel 2H-chromene-3-carbonyl derivatives have recently been designed as selective estrogen receptor degraders (SERDs) for potential use in breast cancer therapy.[11] This guide is conceived for the practicing researcher at the forefront of this endeavor. It moves beyond a simple recitation of facts to provide a framework for the logical and efficient discovery, isolation, and characterization of novel 2H-chromene compounds, grounded in both established principles and modern advancements.

Chapter 1: Strategies for the Discovery of Novel 2H-Chromenes

The quest for new 2H-chromenes proceeds along two primary, often intersecting, pathways: isolation from natural sources and targeted chemical synthesis. The choice of strategy is dictated by the project's goals, available resources, and the desired level of novelty in the final molecular structure.

Bio-Prospecting: Isolating Chromenes from Nature's Library

Nature remains the most prolific chemist. Plants, fungi, and marine organisms produce a staggering diversity of secondary metabolites, many of which feature the chromene core.[4][12]

-

Rationale for Natural Product Screening: The structural complexity and stereochemical richness of natural chromenes often surpass what is readily achievable through conventional synthesis. These molecules have been pre-validated by evolution to interact with biological systems, making them an excellent source of new drug leads.[4] For example, various substituted 2H-chromenes isolated from Orthosiphon aristatus have been used in traditional medicine to treat hypertension and diabetes.[12]

-

Workflow for Natural Product Isolation: The process is a systematic funneling from a complex biological matrix to a pure, characterized compound.

Caption: A generalized workflow for the isolation of natural 2H-chromenes.

Rational Design: Synthetic Approaches to Chromene Scaffolds

Chemical synthesis offers unparalleled control over molecular structure, enabling the creation of novel analogues with tailored properties. Modern synthetic chemistry provides a diverse toolkit for constructing the 2H-chromene ring.[1][3]

-

Rationale for Synthesis: Synthesis allows for systematic Structure-Activity Relationship (SAR) studies, where parts of the molecule are methodically altered to optimize biological activity or other properties like solubility.[8] It also provides a scalable and reproducible source of the compound, which is essential for drug development.

-

Common Synthetic Strategies:

-

Cascade Annulation: Efficient methods, such as secondary amine-catalyzed cascade annulation of specific aldehydes and phenols, can produce functionalized 2H-chromenes in high yields, sometimes accelerated by microwave irradiation.[13]

-

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form complex products, offering high efficiency and atom economy.[7][8]

-

Metal-Free Annulation: Approaches like the [4+2] annulation of alkynyl thioethers with o-hydroxybenzyl alcohols provide access to polysubstituted 2H-chromenes under mild conditions.[8]

-

Cyclization Reactions: The formation of the benzopyran ring through various cyclization reactions is a cornerstone of 2H-chromene synthesis.[1][3]

-

Chapter 2: Core Methodologies for Isolation and Purification

Whether the starting point is a crude plant extract or the product of a chemical reaction, purification is the critical step to obtaining a homogenous sample of the target 2H-chromene. Chromatography is the indispensable tool for this purpose.[14]

Preliminary Extraction and Work-up

-

From Natural Sources: The initial extraction aims to liberate the desired compounds from the biological matrix. The choice of solvent is paramount and is guided by the polarity of the target chromenes.

-

Conventional Techniques: Maceration, percolation, and Soxhlet extraction using solvents of varying polarities (e.g., hexane, ethyl acetate, methanol) are widely used.[15][16] Soxhlet extraction, while efficient, can expose compounds to prolonged heat, risking degradation of thermally labile chromenes.[16]

-

Modern Techniques: To improve efficiency and reduce solvent use, modern methods like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are increasingly employed.[15][16]

-

-

From Synthetic Reactions: The "work-up" phase neutralizes reagents and removes bulk impurities. An aqueous wash is a fundamental step. For instance, washing the organic layer with a saturated aqueous sodium bisulfite solution can effectively remove unreacted salicylaldehyde starting materials.[17]

The Power of Chromatography: Separating the Components

Column chromatography is the workhorse of purification for 2H-chromenes, separating compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent system).[14][17]

Table 1: Comparison of Chromatographic Techniques for 2H-Chromene Purification

| Technique | Principle of Separation | Key Advantages | Common Application |

| Column Chromatography | Adsorption; based on polarity.[14] | High capacity, cost-effective, versatile.[17] | Primary purification of crude mixtures. |

| Thin-Layer Chromatography (TLC) | Adsorption; based on polarity.[14] | Fast, small sample volume, ideal for reaction monitoring. | Method development for column chromatography. |

| Preparative HPLC | Partitioning; based on polarity or size. | High resolution and purity, automated. | Final purification step for high-purity samples. |

| Ion-Exchange Chromatography | Ionic interaction; based on net charge.[] | Effective for charged molecules. | Purification of chromenes with acidic or basic functional groups. |

| Affinity Chromatography | Specific biological interaction.[19] | Highest selectivity for target proteins/enzymes. | Purification of chromene-binding proteins. |

Protocol 2.1: Purification of a Crude 2H-Chromene by Silica Gel Column Chromatography

This protocol represents a self-validating system, where TLC is used iteratively to guide the process and confirm its success.

-

Objective: To isolate a target 2H-chromene from a mixture of byproducts and starting materials.

-

Pillar of Trustworthiness: The protocol's integrity relies on the systematic use of TLC to monitor the separation. Poor separation on TLC predicts poor separation on the column, prompting optimization before committing the bulk sample.

Step-by-Step Methodology:

-

Method Development (TLC):

-

Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane).

-

Spot the solution onto a TLC plate.

-

Develop the plate in various solvent systems (e.g., gradients of ethyl acetate in hexane). The goal is to find a system where the desired compound has a Retention Factor (Rf) of approximately 0.3 and is well-separated from impurities. This is a critical optimization step.[17]

-

-

Column Packing:

-

Select an appropriate size glass column.

-

Prepare a slurry of silica gel in the initial, least polar mobile phase determined from your TLC analysis.

-

Pour the slurry into the column, allowing it to pack evenly under gravity or gentle pressure. Avoid air bubbles.

-

-

Sample Loading:

-

Dissolve the crude product in a minimal amount of the mobile phase or a volatile solvent.[17]

-

Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

-

-

Elution:

-

Begin eluting the column with the mobile phase.[17]

-

If a single solvent system (isocratic elution) does not provide adequate separation, a gradient elution is recommended.[17] Start with a non-polar mobile phase and gradually increase the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate in hexane). This allows less polar compounds to elute first, followed by more polar compounds.

-

-

Fraction Collection & Analysis:

-

Collect the eluent in a series of numbered test tubes or flasks.

-

Self-Validation: Spot every few fractions onto a TLC plate and develop it to identify which fractions contain the purified product.[17] Fractions containing only the spot corresponding to your target compound are considered pure.

-

-

Solvent Removal:

-

Combine the pure fractions.

-

Remove the solvent using a rotary evaporator under reduced pressure to yield the purified 2H-chromene.[17]

-

Chapter 3: Structural Characterization of Novel 2H-Chromenes

Once a compound is purified, its chemical structure must be unequivocally determined. A combination of spectroscopic techniques is required for this purpose.

The Spectroscopic Toolkit

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for elucidating the carbon-hydrogen framework of a molecule. The disappearance of a starting material signal (e.g., an aldehyde proton around δ 10.5 ppm) and the appearance of new signals in the ¹H NMR spectrum can confirm the formation of the chromene ring system.[20][21]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI), provides the exact molecular weight of the compound, allowing for the determination of its molecular formula.[22]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For example, a strong absorption band around 1720-1750 cm⁻¹ would indicate the presence of a carbonyl (C=O) group in a 2-oxo-2H-chromene derivative.[22][23]

-

Single-Crystal X-Ray Diffraction: When a suitable crystal can be grown, X-ray crystallography provides the absolute, three-dimensional structure of the molecule, confirming connectivity and stereochemistry without ambiguity.[20][22]

Protocol 3.1: Standard Characterization Workflow

This workflow ensures that multiple, orthogonal pieces of data are collected to build a confident structural assignment.

Caption: A logical workflow for the structural elucidation of a novel compound.

Conclusion and Future Outlook